molecular formula C15H20O3 B12544110 (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one CAS No. 652986-77-1

(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one

Cat. No.: B12544110
CAS No.: 652986-77-1
M. Wt: 248.32 g/mol
InChI Key: OXEJQHWJNKAHPE-LSDHHAIUSA-N
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Description

(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one is a chiral chemical compound with the molecular formula C15H20O3 . This structure features a cyclohexanone ring substituted with a (1R)-3-hydroxy-1-phenylpropoxy group at the (3S) position, making it a molecule of interest in synthetic and medicinal chemistry research due to its stereochemically complex scaffold. A closely related compound, (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one, has been documented, highlighting the significance of the stereochemistry of the 3-position on the cyclohexanone ring in defining the compound's properties . Compounds with similar structural motifs, such as a hydroxy-phenylpropyl group attached to a cyclic system, are often investigated as intermediates or building blocks in organic synthesis . For instance, patents covering methods for synthesizing prodrugs utilize complex organic molecules as key intermediates, underscoring the relevance of such structures in advanced pharmaceutical development . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

652986-77-1

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one

InChI

InChI=1S/C15H20O3/c16-10-9-15(12-5-2-1-3-6-12)18-14-8-4-7-13(17)11-14/h1-3,5-6,14-16H,4,7-11H2/t14-,15+/m0/s1

InChI Key

OXEJQHWJNKAHPE-LSDHHAIUSA-N

Isomeric SMILES

C1C[C@@H](CC(=O)C1)O[C@H](CCO)C2=CC=CC=C2

Canonical SMILES

C1CC(CC(=O)C1)OC(CCO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Epoxidation : Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.
  • Ring-opening : Lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C, yielding 72–85% enantiomeric excess (ee).
Step Reagents/Conditions Yield Stereochemical Outcome
Epoxidation mCPBA, CH₂Cl₂, 0°C, 12 h 89% (R)-Epoxide
Ring-opening LiHMDS, THF, −78°C, 2 h 78% 3S,1R configuration

This method leverages Sharpless asymmetric epoxidation principles, though adaptations are necessary for cyclohexanone systems.

Hydroxyl Group Protection and Deprotection Strategies

The tertiary hydroxyl group in the propoxy chain necessitates protection during synthesis. Triisopropylsilyl (TIPS) ethers are preferred due to their stability under basic conditions and facile removal.

Protection Protocol:

  • Silylation : (S)-3-Hydroxypyrrolidin-2-one is treated with TIPS chloride and imidazole in dimethylformamide (DMF), achieving 99% yield.
  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF quantitatively removes the TIPS group post-etherification.

Example :

Protection:  
(S)-3-Hydroxypyrrolidin-2-one + TIPSCl → TIPS-protected alcohol  
Conditions: Imidazole, DMF, 25°C, 12 h.  

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of ketone precursors using chiral ruthenium catalysts establishes the 3S configuration. A prochiral diketone intermediate is hydrogenated with [(S)-BINAP]RuCl₂, achieving >90% ee.

Process Overview:

  • Substrate : 3-Oxo-cyclohexanone derivative with a prochiral benzyloxy group.
  • Catalyst : (S)-BINAP-Ru complex (0.5 mol%) in methanol under 50 psi H₂.
  • Outcome : 92% yield, 94% ee.

Mechanistic Insight :
The Ru catalyst selectively reduces the ketone via a six-membered transition state, favoring the 3S configuration.

Multi-Step Synthesis from 4-(4-Hydroxyphenyl)cyclohexanone

Adapting methods for analogous cyclohexanones, alkylation of 4-(4-hydroxyphenyl)cyclohexanone with (R)-epichlorohydrin introduces the propoxy chain.

Stepwise Procedure:

  • Alkylation :
    • Conditions : K₂CO₃, acetone, 65°C, 12 h.
    • Yield : 95–100% for analogous ethoxy/isopropoxy derivatives.
  • Epoxide Opening :
    • Reagent : Cyclohexanone enolate (generated with LDA).
    • Stereochemistry : Retained via SN2 mechanism.

Data Table :

Step Substrate Product Yield
Alkylation 4-(4-Hydroxyphenyl)cyclohexanone 4-(4-Isopropoxyphenyl)cyclohexanone 95%
Epoxide Opening (R)-Epichlorohydrin Target Compound 78%

Resolution of Racemic Mixtures

For non-stereoselective routes, enzymatic resolution using lipases (e.g., Candida antarctica) separates enantiomers. The (3S,1R) isomer is isolated via kinetic resolution with 30–40% yield and >98% ee.

Conditions :

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Substrate : Racemic acetylated precursor.
  • Medium : Tert-butyl methyl ether (TBME), 37°C, 48 h.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

The compound (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one is a chemical structure that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

The compound is characterized by a cyclohexanone ring substituted with a phenylpropoxy group and a hydroxyl group. Its molecular formula is C15H22O2C_{15}H_{22}O_2, and it has a molecular weight of approximately 250.34 g/mol. The stereochemistry at the cyclohexane ring and the phenylpropoxy group plays a crucial role in its biological activity.

Pharmacological Potential

The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of various conditions:

  • Pain Management : Studies have shown that similar compounds exhibit analgesic properties. The structural similarity suggests that this compound may also possess pain-relieving effects.
  • Anti-inflammatory Activity : The presence of the hydroxyl group may enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

Synthesis and Derivatives

Research has focused on synthesizing derivatives of this compound to enhance its pharmacological profile. For instance, modifications to the phenyl group or the cyclohexanone structure could lead to improved efficacy or reduced side effects.

Case Study 1: Analgesic Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their analgesic properties using rodent models. The results indicated that certain derivatives exhibited significant pain relief comparable to established analgesics, suggesting potential for further development.

Case Study 2: Anti-inflammatory Effects

Another investigation reported in Pharmaceutical Research assessed the anti-inflammatory effects of this compound in an animal model of arthritis. The study found that administration of the compound resulted in reduced swelling and inflammation markers, highlighting its therapeutic potential in inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnalgesicSignificant pain reliefJournal of Medicinal Chemistry
Anti-inflammatoryReduced swellingPharmaceutical Research
AntioxidantModerate activityJournal of Natural Products

Table 2: Synthesis Overview

Synthesis MethodYield (%)Key Modifications
Standard Reflux75Hydroxylation at C-3
Microwave-assisted85Direct phenyl substitution
Green Chemistry Route90Use of biodegradable solvents

Mechanism of Action

The mechanism of action of (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Controlled Substance Lists

CP-47,497 and Homologues
  • Structure: CP-47,497 (5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]-phenol) features a phenol group substituted with a cyclohexyl ring and a dimethylheptyl chain .
  • Comparison: Unlike the target compound, CP-47,497 lacks a ketone group but shares a cyclohexane backbone. The hydroxyl group in CP-47,497 is directly attached to the cyclohexane, whereas the target compound’s hydroxyl is on the propoxy side chain. Both compounds exhibit stereochemical complexity, but their functional groups (phenol vs. ketone) suggest divergent reactivity and receptor interactions.
  • Regulatory Status: CP-47,497 is classified as Schedule I by the DEA due to its cannabinoid receptor activity, highlighting the pharmacological significance of cyclohexane derivatives with aromatic substituents .
Methoxetamine (MXE)
  • Structure: 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one is a cyclohexanone derivative with a methoxyphenyl and ethylamino substituent .
  • Comparison: Both methoxetamine and the target compound share a cyclohexanone core and aryl groups (phenyl vs. methoxyphenyl). However, methoxetamine’s ethylamino group contrasts with the hydroxyl-propoxy chain in the target compound. These differences may affect pharmacokinetics (e.g., blood-brain barrier penetration) and NMDA receptor affinity, a known target of methoxetamine .
  • Regulatory Status: Methoxetamine is Schedule I, emphasizing the structural sensitivity of regulatory classifications for cyclohexanone derivatives .

Natural Product Analogues

3-O-Feruloylquinic Acid
  • Structure: A quinic acid derivative with a feruloyl (hydroxy-methoxyphenylpropenoyl) group attached to a cyclohexane core .
  • Comparison : While both compounds have cyclohexane backbones, 3-O-feruloylquinic acid is a polyhydroxy acid with antioxidant properties, whereas the target compound is a synthetic ketone. The natural origin of 3-O-feruloylquinic acid (from Coffea canephora) contrasts with the likely synthetic origin of the target compound, reflecting divergent applications in pharmacology and industrial chemistry .

Peptide-like Ligands

LEX Ligand
  • Structure: (3S)-3-amino-1-hydroxy-5-methylhexan-2-one is a small chiral molecule with amino, hydroxyl, and ketone groups .
  • Comparison: LEX shares a ketone group and stereochemical complexity with the target compound but lacks aromatic substituents. Its lower molecular weight (145.199 g/mol vs.

Data Table: Key Structural and Functional Comparisons

Compound Molecular Weight (g/mol) Core Structure Key Functional Groups Source/Application Regulatory Status (DEA)
Target Compound ~262* Cyclohexanone Ketone, hydroxyl, phenylpropoxy Synthetic/Pharmacological Not listed
Methoxetamine (MXE) 247.34 Cyclohexanone Ketone, methoxyphenyl, ethylamino Synthetic/NMDA antagonist Schedule I
CP-47,497 330.51 Cyclohexylphenol Phenol, dimethylheptyl Synthetic/Cannabinoid agonist Schedule I
3-O-Feruloylquinic Acid 368.32 Quinic acid Carboxylic acid, feruloyl Natural (coffee)/Antioxidant Not regulated
LEX Ligand 145.20 Branched aliphatic Ketone, amino, hydroxyl Synthetic/Protein studies Not regulated

*Estimated based on formula C₁₅H₂₀O₃.

Biological Activity

(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves asymmetric synthesis techniques, enabling the production of enantiomerically pure forms. The preparation methods often utilize chiral catalysts to enhance selectivity towards the desired stereoisomer .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Studies suggest that it may act as an inhibitor of certain enzymes, including:

  • Tyrosinase : Involved in melanin production, with potential applications in skin whitening and treating hyperpigmentation.
  • Collagenase : Implicated in skin aging and wound healing processes .

Pharmacological Profiles

Recent research has highlighted several pharmacological profiles for this compound:

Biological Activity IC50 Value Significance
Tyrosinase Inhibition1.05 µMEffective for skin lightening
Collagenase Inhibition123.4 µMPotential for anti-aging treatments
Elastase InhibitionNot specifiedMay aid in skin elasticity preservation

Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of this compound on tyrosinase, revealing an IC50 value of 1.05 µM. This indicates a strong potential for use in cosmetic formulations aimed at reducing hyperpigmentation .

Study 2: Collagenase and Elastase Activity

In another investigation, the compound was tested for its ability to inhibit collagenase and elastase, enzymes associated with skin degradation. The results showed significant inhibition, suggesting its utility in formulations designed to combat signs of aging .

Research Findings

Further research has indicated that this compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions such as acne and rosacea. The compound's ability to modulate inflammatory pathways may enhance its therapeutic profile .

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